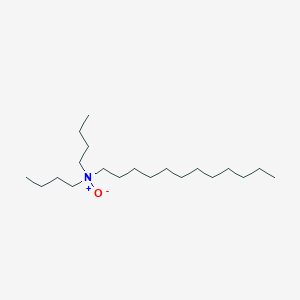
N,N-Dibutyldodecan-1-amine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyldodecan-1-amine N-oxide is a tertiary amine oxide, a class of compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond. This compound is known for its surfactant properties, making it useful in various industrial and consumer applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyldodecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. The most common oxidizing agents used are hydrogen peroxide and peracids. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .
Industrial Production Methods: In industrial settings, the oxidation process is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts, such as rhenium-based catalysts, can further enhance the efficiency of the oxidation process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various nitrogen oxides.
Reduction: It can be reduced back to the corresponding tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Higher nitrogen oxides.
Reduction: Tertiary amine.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
N,N-Dibutyldodecan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the solubilization of proteins and the study of macromolecular interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Mécanisme D'action
The primary mechanism of action of N,N-Dibutyldodecan-1-amine N-oxide involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification and solubilization processes .
Similar Compounds:
- N,N-Dimethyldodecan-1-amine N-oxide
- Lauryldimethylamine oxide
- N,N-Dimethyl-1-dodecylamine N-oxide
Comparison: this compound is unique due to its longer alkyl chain and the presence of butyl groups, which enhance its hydrophobic properties compared to similar compounds like N,N-Dimethyldodecan-1-amine N-oxide . This makes it more effective in applications requiring strong surfactant properties.
Propriétés
| 104593-40-0 | |
Formule moléculaire |
C20H43NO |
Poids moléculaire |
313.6 g/mol |
Nom IUPAC |
N,N-dibutyldodecan-1-amine oxide |
InChI |
InChI=1S/C20H43NO/c1-4-7-10-11-12-13-14-15-16-17-20-21(22,18-8-5-2)19-9-6-3/h4-20H2,1-3H3 |
Clé InChI |
UUALFINSILHDRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[N+](CCCC)(CCCC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)

![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
